N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
Overview
Description
N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound that features a thiazolidinone ring, a pyrazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the condensation of 1-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with thiazolidin-4-one derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and reusable catalysts, can be applied to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the thiazolidinone and pyrazole rings.
N-(3,4-dimethoxyphenyl)acetamide: Contains a similar aromatic structure with additional methoxy groups.
4-methoxyacetanilide: Similar in structure but with different functional groups.
Uniqueness
N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its combination of the thiazolidinone and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(5Z)-5-[[1-acetyl-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-10(23)19-18-20-17(25)15(27-18)8-13-9-22(11(2)24)21-16(13)12-4-6-14(26-3)7-5-12/h4-9H,1-3H3,(H,19,20,23,25)/b15-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBZXWVLDSKOA-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C)/S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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